molecular formula C17H20N2O3S2 B2483324 (E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-07-4

(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2483324
CAS No.: 682764-07-4
M. Wt: 364.48
InChI Key: ZWVJMBMHSLFQES-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-cyclopentyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Anticancer Activity : A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and demonstrated their ability to inhibit tumor growth and angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
  • Apoptosis Induction in Leukemia Cells : Another research by Chandrappa et al. (2009) highlighted the synthesis of thiazolidinone derivatives exhibiting antiproliferative activity and inducing apoptosis in human leukemia cells (Chandrappa et al., 2009).

Molecular and Solid State Structure Analysis

  • Structural Analysis : A study by Rahmani et al. (2017) provided detailed analysis on the molecular and solid state structure of a related compound, enhancing the understanding of its chemical properties (Rahmani et al., 2017).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Research by Patel and Shaikh (2010) investigated the in vitro antimicrobial screening of similar compounds, revealing some of them to be comparable with standard drugs (Patel & Shaikh, 2010).

Polypharmacological Potential

  • Multi-therapeutic Applications : A recent study by Konechnyi et al. (2023) discussed the potential of a related compound as a polypharmacological agent, indicating its anti-inflammatory and anti-allergic activities (Konechnyi et al., 2023).

Anti-Hyperglycaemic Activity

  • Anti-Diabetic Properties : Research by Mahapatra et al. (2016) synthesized and tested N-substituted thiazolidinedione derivatives for their anti-hyperglycaemic activity in diabetic mice (Mahapatra et al., 2016).

Properties

IUPAC Name

N-cyclopentyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-15(18-12-5-1-2-6-12)8-3-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVJMBMHSLFQES-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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